molecular formula C11H11BrN2 B13049256 5-Bromo-3,3-dimethylindoline-7-carbonitrile

5-Bromo-3,3-dimethylindoline-7-carbonitrile

Cat. No.: B13049256
M. Wt: 251.12 g/mol
InChI Key: PYCQGUVASQZJOJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-dimethylindoline-7-carbonitrile typically involves the reaction of 5-bromo-1H-indole-3-carbaldehyde with appropriate reagents under specific conditions. One common method involves the use of isopropenylmagnesium bromide in tetrahydrofuran (THF) at low temperatures (around -40°C) to yield the desired product . The reaction conditions are crucial to ensure high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, ensuring the availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-dimethylindoline-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-dimethylindoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3,3-dimethylindoline-7-carbonitrile is unique due to its specific substitution pattern on the indole nucleus, which imparts distinct chemical reactivity and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

5-bromo-3,3-dimethyl-1,2-dihydroindole-7-carbonitrile

InChI

InChI=1S/C11H11BrN2/c1-11(2)6-14-10-7(5-13)3-8(12)4-9(10)11/h3-4,14H,6H2,1-2H3

InChI Key

PYCQGUVASQZJOJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C=C(C=C21)Br)C#N)C

Origin of Product

United States

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